6-Bromo-4-Fluoro-1-methyl-1H-indazole
Overview
Description
6-Bromo-4-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1358574-94-3 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 6-bromo-4-fluoro-1-methyl-1H-indazole .
Molecular Structure Analysis
The Inchi Code for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 2-8°C .Scientific Research Applications
1. Medicinal Chemistry
Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
2. Anticancer, Antiangiogenic, and Antioxidant Agents
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed .
3. Dye-Sensitized Solar Cells (DSSCs)
Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
4. Preparation of PI3 Kinase Inhibitors
Halogenated indazole derivative is used in the preparation of PI3 kinase inhibitors .
5. Organic Synthesis Intermediate
6-Bromo-4-fluoro-1-methyl-1H-indazole is an organic synthesis intermediate . It is used in the laboratory research and development process and in the synthesis of chemical and pharmaceutical products .
6. Preparation of Abemaciclib
6-Bromo-4-fluoro-1-methyl-1H-indazole can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
7. Synthetic Approaches to 1H- and 2H-indazoles
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
8. Organic Synthesis Intermediate and Pharmaceutical Intermediate
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in the laboratory research and development process and in the chemical and pharmaceutical synthesis process .
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.
properties
IUPAC Name |
6-bromo-4-fluoro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZGEXFMJWTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-Fluoro-1-methyl-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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